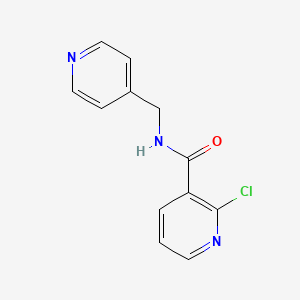

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide

Description

2-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 2-chloropyridine-3-carboxamide backbone and a pyridin-4-ylmethyl substituent on the amide nitrogen. This structural motif is common in medicinal and agrochemical research due to its versatility in molecular interactions.

Properties

IUPAC Name |

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-10(2-1-5-15-11)12(17)16-8-9-3-6-14-7-4-9/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUVJWDDWZKLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the carboxamide group can yield the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Formation of various substituted pyridine derivatives.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of amines.

Scientific Research Applications

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

Biological Studies: The compound is used in studies to understand the structure-activity relationship (SAR) of pyridine derivatives and their biological effects.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s pyridine carboxamide scaffold allows for extensive structural modifications. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Pyridine-3-carboxamide Derivatives

Key Observations :

- Bioactivity : Motesanib’s substitution with an indole group confers potent VEGFR inhibition, while Boscalid’s biphenyl moiety enhances fungicidal activity. The target compound’s pyridin-4-ylmethyl group may influence solubility or target binding but requires empirical validation.

- Synthetic Routes: The synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involves reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions (yield: 90.3%) . Similar methods may apply to the target compound.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogs

| Compound | LogP | PSA (Ų) | Molecular Weight | Reference |

|---|---|---|---|---|

| Boscalid | 3.7* | 52.0 | 343.21 | |

| 2-Chloro-N-(2,4-dimethoxyphenyl) analog | 3.08 | 60.45 | 291.72 | |

| Motesanib | 3.5* | 78.0 | 410.48 |

*Estimated values based on structural similarity.

Analysis :

- Polar Surface Area (PSA): Higher PSA in Motesanib (78 Ų) correlates with its indole and amino groups, which enhance protein binding.

Biological Activity

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The compound is believed to target the vascular endothelial growth factor receptor 1 (VEGFR1) , which plays a crucial role in angiogenesis and vascular development. By inhibiting VEGFR1, it may disrupt pathways that promote tumor growth and metastasis. This interaction suggests a potential for therapeutic application in cancer treatment.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Antiviral Properties : Similar compounds have shown efficacy against various viral infections, suggesting potential antiviral applications for this compound as well.

- Anticancer Activity : The compound's ability to inhibit VEGFR1 may contribute to its anticancer effects, particularly in solid tumors where angiogenesis is a key factor .

Pharmacokinetics

Pharmacokinetic studies on structurally similar compounds reveal favorable profiles:

- Bioavailability : Compounds in this class often demonstrate good oral bioavailability, with values around 31.8% noted in related studies.

- Clearance Rates : Clearance rates are typically moderate, suggesting that these compounds could maintain therapeutic levels in the bloodstream for extended periods .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of pyridine derivatives similar to this compound. Notably:

- Anticancer Efficacy : A related compound demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) which had higher IC50 values (17.02 μM and 11.73 μM respectively) .

- Mechanistic Insights : Research indicated that these compounds could induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase, highlighting their potential as effective anticancer agents .

- Safety Profile : Toxicity assessments showed no acute toxicity in animal models at high doses (up to 2000 mg/kg), supporting their safety for further development .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.